- A Novel Application of a Pd(0)-Catalyzed Nucleophilic Substitution Reaction to the Regio- and Stereoselective Synthesis of Lactam Analogues of the Epothilone Natural Products, Journal of the American Chemical Society, 2000, 122(37), 8890-8897

Cas no 90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)

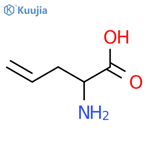

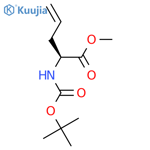

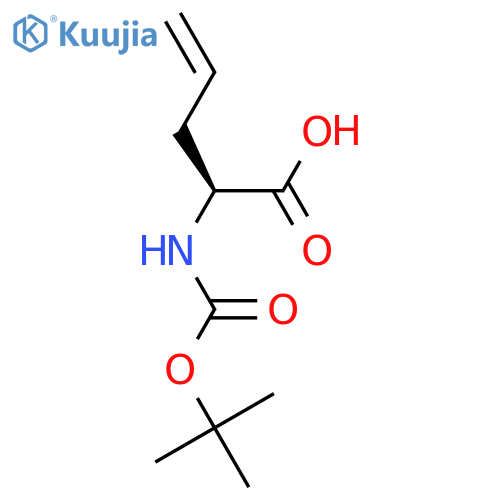

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid è un composto chirale utilizzato come intermedio chiave nella sintesi organica, in particolare nella produzione di peptidi e farmaci. La sua struttura contiene un gruppo Boc (terz-butossicarbonile) che offre protezione selettiva per il gruppo amminico, facilitando reazioni successive senza indesiderate interferenze. La presenza del doppio legame nella catena laterale (pent-4-enoic) lo rende versatile per ulteriori modifiche chimiche, come reazioni di addizione o cicloaddizione. La configurazione (S) garantisce alta stereoselettività, essenziale per applicazioni farmaceutiche dove la chiralità influisce sull’attività biologica. Questo composto è particolarmente utile in chimica combinatoria e nello sviluppo di principi attivi otticamente puri.

90600-20-7 structure

Nome del prodotto:(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

- (S)-N-tert-Butoxycarbonyl-2-amino-4-pentenoic acid

- (S)-N-Boc-Allylglycine

- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

- Boc-(S)-2-Allylglycine

- Boc-(S)-2-amino-4- pentenoic acid

- Boc-L-Allylglycine

- L-Boc-Allylglycine

- N-Boc-L-Allylglycine

- Boc-alpha-Allyl-L-Gly

- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

- (S)-2-(tert-butoxycarbonylamino)pent-4-enoic acid

- Boc-D-Allylglycine

- (S)-2-Boc-AMino-4-pentenoic acid

- BOC-A-Allyl-L-Gly

- (S)-N-Boc-2-Allylglycine

- (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentenoic acid (ACI)

- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- (ZCI)

- (2S)-2-[[(tert-Butoxy)carbonyl]amino]pent-4-enoic acid

- (S)-2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid

- N-(tert-Butoxycarbonyl)-(S)-allylglycine

- N-Boc-(S)-2-allylglycine

- N-tert-Butoxycarbonyl-L-allylglycine

- (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-pentenoic acid

- EN300-1178120

- (s)-2-(n-tert-butoxycarbonylamino)-4-pentenoic acid

- PD197007

- 2-(S)-tert-butoxycarbonylamino-pent-4-enoic acid

- SCHEMBL212772

- A inverted exclamation mark-allyl-L-Gly

- Boc-

- (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid

- AKOS015891330

- CS-W018836

- (2s)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid

- SCHEMBL2728681

- 90600-20-7

- BUPDPLXLAKNJMI-ZETCQYMHSA-N

- (S)-2-tert-butoxycarbonylamino-pent-4-enoic acid

- HY-W018050

- (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid

- MFCD01320851

- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoicacid

- A inverted exclamation mark-allyl-D-Gly

- AS-14669

- DTXSID40370330

- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid

-

- MDL: MFCD01320851

- Inchi: 1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1

- Chiave InChI: BUPDPLXLAKNJMI-ZETCQYMHSA-N

- Sorrisi: [C@@H](C(=O)O)(CC=C)NC(=O)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 215.11600

- Massa monoisotopica: 215.116

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 15

- Conta legami ruotabili: 6

- Complessità: 255

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 75.6

- Carica superficiale: -1

- XLogP3: 2.3

Proprietà sperimentali

- Colore/forma: Non disponibile

- Densità: 1.1835 (rough estimate)

- Punto di fusione: No data available

- Punto di ebollizione: 334.3°C at 760 mmHg

- Punto di infiammabilità: 166.7±25.9 °C

- Indice di rifrazione: 1.4610 (estimate)

- PSA: 66.84000

- LogP: 1.49410

- Rotazione specifica: 10.5 º (c=1, methanol)

- Solubilità: Non disponibile

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261; P271; P304+P340; P312; P403+P233; P405; P501

- Istruzioni di sicurezza: S24/25

- Condizioni di conservazione:Sealed in dry,2-8°C

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Dati doganali

- CODICE SA:2924199090

- Dati doganali:

Codice doganale cinese:

2924199090Panoramica:

2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso, imballaggio

Riassunto:

2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0984368-25g |

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |

90600-20-7 | 95% | 25g |

$555 | 2023-09-03 | |

| MedChemExpress | HY-W018050-500mg |

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |

90600-20-7 | ≥97.0% | 500mg |

¥550 | 2024-04-16 | |

| abcr | AB335084-10 g |

(S)-N-Boc-allylglycine, 95% (Boc-L-Gly(Allyl)-OH); . |

90600-20-7 | 95% | 10 g |

€415.60 | 2023-07-19 | |

| Chemenu | CM100653-10g |

Boc-L-Allylglycine |

90600-20-7 | 97% | 10g |

$299 | 2021-06-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 089655-1g |

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid |

90600-20-7 | 1g |

2568.0CNY | 2021-07-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S56930-250mg |

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |

90600-20-7 | 250mg |

¥136.0 | 2021-09-04 | ||

| TRC | B600500-500mg |

N-Boc-L-Allylglycine |

90600-20-7 | 500mg |

$ 92.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | D583258-4.43g |

(S)-N-Boc-allylglycine |

90600-20-7 | 97% | 4.43g |

$315 | 2024-05-24 | |

| Chemenu | CM100653-25g |

Boc-L-Allylglycine |

90600-20-7 | 97% | 25g |

$299 | 2024-07-20 | |

| MedChemExpress | HY-W018050-250mg |

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |

90600-20-7 | ≥97.0% | 250mg |

¥400 | 2024-04-16 |

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 10 min, rt; 18 h, rt

1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4

1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4

Riferimento

- Systematic Study of the Synthesis of Macrocyclic Dipeptide β-Turn Mimics Possessing 8-, 9-, and 10- Membered Rings by Ring-Closing Metathesis, Journal of Organic Chemistry, 2005, 70(10), 3838-3844

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt

Riferimento

- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria, European Journal of Medicinal Chemistry, 2018, 151, 98-109

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water

Riferimento

- Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin C, ChemBioChem, 2007, 8(1), 46-50

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water

Riferimento

- Enantiopure Cα-tetrasubstituted α-amino acids. Chemo-enzymatic synthesis and application to turn-forming peptides, Tetrahedron, 2001, 57(30), 6567-6577

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 min, 0 °C; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

Riferimento

- Experimental Determination of Zinc Isotope Fractionation in Complexes with the Phytosiderophore 2'-Deoxymugeneic Acid (DMA) and Its Structural Analogues, and Implications for Plant Uptake Mechanisms, Environmental Science & Technology, 2017, 51(1), 98-107

Synthetic Routes 7

Condizioni di reazione

1.1 Solvents: 1,4-Dioxane , Water ; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Riferimento

- Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates, European Journal of Medicinal Chemistry, 2010, 45(1), 219-226

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Riferimento

- Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives from 8-, 9-, and 10-Membered Macrocyclic Dipeptide Lactams, Journal of Organic Chemistry, 2015, 80(10), 4904-4918

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Riferimento

- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker, Organic Letters, 2021, 23(14), 5440-5444

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Quinidine , Aluminum isopropoxide , Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 12 h, rt

Riferimento

- Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactions, Organic & Biomolecular Chemistry, 2013, 11(40), 6994-7003

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water

Riferimento

- Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-L-allylglycine (acetamide, 2-amino-N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, [R-(R*,R*)]-; 4-pentenoic acid, 2-amino-, (S)- and 4-pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-), Organic Syntheses, 1999, 76, 57-76

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Ammonia Solvents: Dimethylformamide , Water ; 3 h, pH 8, 40 °C

1.2 Reagents: Citric acid ; pH 3

1.2 Reagents: Citric acid ; pH 3

Riferimento

- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids, Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 0 °C

Riferimento

- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization, Journal of the American Chemical Society, 2017, 139(44), 15576-15579

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Raw materials

- 4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)-

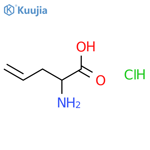

- L-Allylglycine HCl

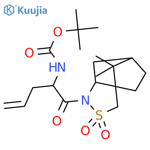

- Carbamic acid, N-[(1S)-1-[[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]carbonyl]-3-buten-1-yl]-, 1,1-dimethylethyl ester

- (S)-2-Allylglycine

- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

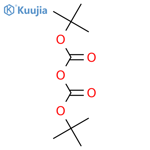

- Di-tert-butyl dicarbonate

- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propenyl ester

- ethyl 2-{(tert-butoxy)carbonylamino}pent-4-enoate

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preparation Products

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Letteratura correlata

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:90600-20-7)(S)-N-Boc-allylglycine

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid

Purezza:99%/99%/99%

Quantità:10g/25g/100g

Prezzo ($):168.0/418.0/1477.0